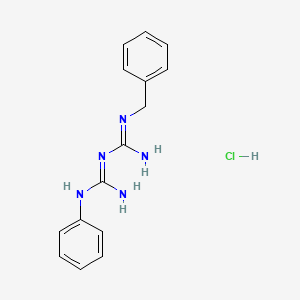
1-Benzyl-5-phenylbiguanide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-phenylbiguanide monohydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-phenylbiguanide monohydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with phenylbiguanide under specific reaction conditions, such as controlled temperature and pH levels. The reaction typically requires a catalyst to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using reactors designed to maintain optimal reaction conditions. The process may include purification steps to ensure the final product's purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-phenylbiguanide monohydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce benzyl phenylbiguanide derivatives, while reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
1-Benzyl-5-phenylbiguanide monohydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new chemical compounds.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and biochemical pathways.
Medicine: It has potential therapeutic applications, including its use as an antimicrobial agent and in the treatment of certain diseases.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-Benzyl-5-phenylbiguanide monohydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological and chemical effects. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.
Comparison with Similar Compounds
1-Benzyl-5-phenylbiguanide monohydrochloride is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Phenylbiguanide: A related compound with similar biological activity.
Benzylamine: A simpler compound that serves as a precursor in the synthesis of this compound.
Other biguanides: Compounds with similar biguanide structures used in various applications.
These compounds share some similarities but differ in their specific chemical structures and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(1E)-1-[amino(anilino)methylidene]-2-benzylguanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5.ClH/c16-14(18-11-12-7-3-1-4-8-12)20-15(17)19-13-9-5-2-6-10-13;/h1-10H,11H2,(H5,16,17,18,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGRLQSOHFOMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N=C(N)NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C(N)/N=C(\N)/NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














